molecular formula C16H15Cl2N3O2 B1673926 3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one CAS No. 135525-78-9

3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one

Cat. No.: B1673926
CAS No.: 135525-78-9
M. Wt: 352.2 g/mol
InChI Key: WHFRDXVXYMGAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-697661 is a small molecule drug initially developed by Merck Sharp & Dohme Corp. It is known for its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV) by targeting the reverse transcriptase enzyme. The molecular formula of L-697661 is C16H15Cl2N3O2, and it has been investigated for its potential use in treating HIV infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-697661 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:

    Formation of the Pyridinone Core: The synthesis begins with the formation of the pyridinone core through a cyclization reaction.

    Introduction of Chlorine Atoms: Chlorine atoms are introduced into the benzoxazole ring via electrophilic substitution reactions.

    Attachment of the Benzoxazole Ring: The benzoxazole ring is attached to the pyridinone core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of L-697661 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

L-697661 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include various derivatives of L-697661 with modified functional groups, which can be used to study the structure-activity relationship and enhance the compound’s efficacy.

Scientific Research Applications

L-697661 has been extensively studied for its applications in various fields:

    Chemistry: It serves as a model compound for studying the inhibition of reverse transcriptase and the development of new antiviral agents.

    Biology: The compound is used in cell culture studies to understand its effects on HIV replication and to explore potential synergistic effects with other antiviral drugs.

    Medicine: L-697661 is investigated for its therapeutic potential in treating HIV infections, particularly in combination with other drugs like zidovudine.

    Industry: The compound’s synthesis and production methods are studied to improve industrial-scale manufacturing processes.

Mechanism of Action

L-697661 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound binds to the enzyme’s active site, preventing the conversion of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .

Comparison with Similar Compounds

L-697661 is compared with other reverse transcriptase inhibitors such as zidovudine and didanosine. While all these compounds target the same enzyme, L-697661 is unique due to its specific binding affinity and the potential for synergistic effects when used in combination with other drugs. Similar compounds include:

    Zidovudine: Another reverse transcriptase inhibitor used in HIV treatment.

    Didanosine: A nucleoside analog that inhibits reverse transcriptase.

    Lamivudine: A reverse transcriptase inhibitor with a different chemical structure but similar mechanism of action.

L-697661 stands out due to its unique chemical structure and the potential for enhanced efficacy when used in combination therapies .

Properties

IUPAC Name

3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c1-3-9-6-12(16(22)20-8(9)2)19-7-13-21-14-10(17)4-5-11(18)15(14)23-13/h4-6,19H,3,7H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFRDXVXYMGAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(C=CC(=C3O2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159457
Record name L 697661
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135525-78-9
Record name L 697661
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135525789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 697661
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-697661
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4660N666EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one
Reactant of Route 2
Reactant of Route 2
3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one
Reactant of Route 3
3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one
Reactant of Route 4
3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one
Reactant of Route 5
3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one
Reactant of Route 6
3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.